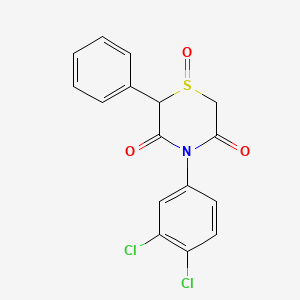![molecular formula C20H15N3O2S B2748066 N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-40-2](/img/structure/B2748066.png)
N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, also known as MBTQ, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the family of thienoquinolines, which are known for their diverse biological activities. MBTQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Quinoline derivatives, including those related to N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, have demonstrated significant antimicrobial activity. For instance, a study by Özyanik et al. (2012) highlighted the synthesis and evaluation of quinoline derivatives containing an azole nucleus, showing good to moderate activity against various microorganisms. Similarly, Keshk et al. (2008) synthesized quinoline thiosemicarbazide derivatives that displayed antimicrobial potential, suggesting the applicability of these compounds in developing new antimicrobial agents (Özyanik et al., 2012) (Keshk et al., 2008).
Cytotoxic and Anticancer Properties
Research has also focused on the cytotoxic properties of quinoline derivatives for potential therapeutic applications in cancer. Chen et al. (2000) discussed the synthesis of substituted quinoline carboxamides and their evaluation for cytotoxicity, finding that certain derivatives showed considerable effectiveness in a colon tumor model, indicating their potential as anticancer agents. This aligns with findings by Korcz et al. (2018), who synthesized quinoline-3-carbaldehyde hydrazones with notable cytotoxic effects against human tumor cell lines, pointing towards the role of these compounds in cancer treatment (Chen et al., 2000) (Korcz et al., 2018).
Synthesis and Chemical Transformations
The synthesis and transformation of quinoline derivatives have been a significant area of research, providing insights into their chemical properties and potential applications. For example, Aleksanyan and Hambardzumyan (2019) reported on the synthesis and transformations of quinoline-6-carbohydrazide, exploring reactions with various reagents to obtain compounds with potential biological activity. Such studies are crucial for understanding the reactivity and functionalization of quinoline derivatives, including this compound (Aleksanyan & Hambardzumyan, 2019).
Eigenschaften
IUPAC Name |
N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-12-6-8-13(9-7-12)18(24)22-23-19(25)17-11-15-10-14-4-2-3-5-16(14)21-20(15)26-17/h2-11H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMWUDMIZXUWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2747983.png)
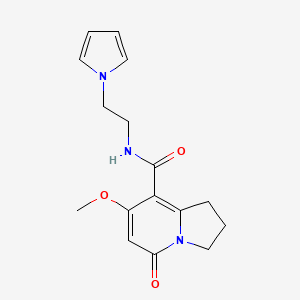
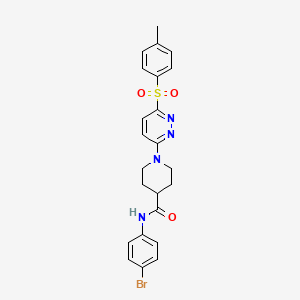

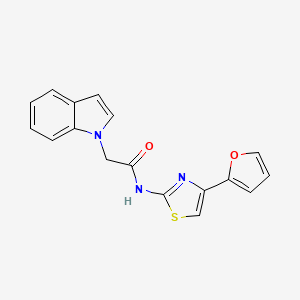
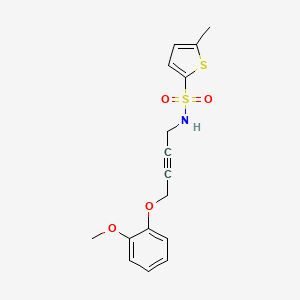

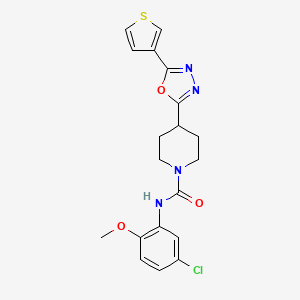

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2747997.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2748000.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2748002.png)
![6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748003.png)
